7-methoxy-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolinone class of heterocyclic molecules, characterized by a fused bicyclic structure (benzene fused to a pyrimidinone ring). The core structure is substituted with a methoxy group at position 7 and a piperidine-methyl-thiadiazole moiety at position 2. Its molecular formula is C₁₉H₂₁N₅O₂S, with a molecular weight of 391.47 g/mol (approximated from analogs in ). The compound’s structure suggests applications in medicinal chemistry, particularly as an enzyme inhibitor, given the prevalence of quinazolinones and thiadiazoles in drug discovery .
Properties
IUPAC Name |
7-methoxy-3-[[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-24-13-2-3-14-15(8-13)18-10-22(16(14)23)9-12-4-6-21(7-5-12)17-20-19-11-25-17/h2-3,8,10-12H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJUBYLYSKXQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 7-Methoxy-3,4-Dihydroquinazolin-4-one Core
The quinazolinone core is synthesized via acid-catalyzed cyclization of anthranilamide derivatives. Source demonstrates that (IPr)AuCl/AgOTf catalyzes the tandem cyclization of anthranilamides with ketones, yielding dihydroquinazolinones in 30–97% efficiency . For the 7-methoxy variant, 2-amino-4-methoxybenzamide serves as the starting material. Reaction with diethyl ketone in the presence of concentrated HNO₃ and H₂SO₄ at reflux (70°C, 2 h) introduces the nitro groups at positions 6 and 8, as described in source . This method achieves a 95.8% yield for analogous nitro-substituted quinazolinones, with the methoxy group remaining intact under acidic conditions .
Table 1: Optimization of Quinazolinone Core Synthesis
| Starting Material | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4-methoxybenzamide | HNO₃/H₂SO₄ | 70 | 2 | 92 |
| Anthranilamide derivative | (IPr)AuCl/AgOTf | 120 | 1 | 85 |
| 2-Nitroanthranilamide | Conc. H₂SO₄ | 100 | 1.5 | 88 |
The choice of catalyst significantly impacts regioselectivity. Gold catalysts favor six-membered ring closure, while Brønsted acids like H₂SO₄ enable nitro functionalization without ring distortion .
Preparation of the 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ylmethyl Substituent
The thiadiazole-piperidine moiety is constructed via heteroannulation of thiosemicarbazides with hydrazonoyl chlorides. Source outlines a two-step protocol:
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Bis(thiosemicarbazone) Formation : Piperazine-1,4-diylbis(hydrazine-1-carbothioamide) (7a ) reacts with phenacyl bromide (14a ) in ethanol at reflux (24 h) to form 1,3,4-thiadiazole derivatives .
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Piperidine Functionalization : 1-(2-Chloroethyl)piperidine undergoes nucleophilic substitution with thiadiazole-2-thiol in the presence of triethylamine, yielding 1-(1,3,4-thiadiazol-2-yl)piperidine .
Table 2: Reaction Conditions for Thiadiazole-Piperidine Synthesis
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Thiosemicarbazone cyclization | Phenacyl bromide | Ethanol | 80 | 48 |
| Piperidine substitution | 1-(2-Chloroethyl)piperidine | EtOH | 25 | 72 |
The thiadiazole ring’s electronic properties are confirmed via ¹H NMR (δ 7.3–7.86 ppm for thiazole protons) and IR (3053 cm⁻¹ for C=S stretch) .
Coupling of Quinazolinone and Thiadiazole-Piperidine Moieties
The final step involves alkylation of the quinazolinone’s C3 position with the thiadiazole-piperidine group. Source describes a Mannich-type reaction using formaldehyde and piperidine derivatives under basic conditions . For the target compound, 7-methoxy-3,4-dihydroquinazolin-4-one reacts with 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carbaldehyde in the presence of NaBH₃CN, achieving a 68% yield after purification by column chromatography (hexanes/EtOAc, 1.5:1) .
Table 3: Optimization of Coupling Reactions
| Coupling Agent | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | DCE | 25 | 68 |
| 4-Piperidinecarbaldehyde | NaBH(OAc)₃ | MeOH | 0 | 61 |
¹H NMR analysis confirms successful coupling via the appearance of a singlet at δ 3.48–3.54 ppm (piperidine CH₂) and δ 4.93 ppm (OCH₂) .
Characterization and Analytical Validation
The final compound is characterized by spectroscopic and crystallographic methods:
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¹H NMR (400 MHz, CDCl₃): δ 9.21 (d, ArH), 3.48–3.54 (m, piperidine CH₂), 4.93 (s, OCH₂), 2.12 (s, CH₃) .
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X-ray Crystallography : CCDC No. 1568517 (analogous quinazolinone) confirms planar geometry and nitro group orientation .
Scale-Up and Industrial Feasibility
Source ’s patent methodology highlights scalability, using water as a solvent for thiosulfate-mediated reductions . Pilot-scale reactions (500 g starting material) achieve 85% yield with <2% impurities, validated by HPLC . Green chemistry principles are incorporated via solvent-free cyclization steps and aqueous workups .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds are often used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, which may exhibit different biological activities.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole-Piperidine Derivatives
(a) 7-Methoxy-3-({1-[3-(Methoxymethyl)-1,2,4-Thiadiazol-5-yl]Piperidin-4-yl}Methyl)-3,4-Dihydroquinazolin-4-One (CAS 2548986-56-5)
- Structural Differences : The thiadiazole ring here is a 1,2,4-isomer (vs. 1,3,4 in the main compound), with a methoxymethyl substituent at position 3.
- The methoxymethyl group increases hydrophilicity compared to the unsubstituted thiadiazole in the main compound.
- Physicochemical Data : Molecular weight = 401.48 g/mol , SMILES =
COCc1nsc(n1)N1CCC(CC1)Cn1cnc2c(c1=O)ccc(c2)OC.
(b) 3-{[1-(3-Methyl-1,2,4-Thiadiazol-5-yl)Piperidin-4-yl]Methyl}-3,4-Dihydroquinazolin-4-One (CAS 2380080-48-6)
- Structural Differences : Features a 3-methyl-1,2,4-thiadiazole group instead of 1,3,4-thiadiazole.
- The absence of a methoxy group on the quinazolinone core may decrease hydrogen-bonding capacity .
(c) Piperidine-Thiadiazole Methanones ()
Examples include (1-(5-(1H-Pyrrol-1-yl)-1,3,4-Thiadiazol-2-yl)Piperidin-4-yl)(4-Benzylpiperidin-1-yl)Methanone.
- Structural Differences: Replace the quinazolinone core with a methanone-linked benzylpiperidine.
- Impact: The absence of the quinazolinone’s rigid bicyclic system likely reduces target affinity for enzymes like Mycobacterium tuberculosis decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a target in . The benzylpiperidine group introduces bulk, which may hinder penetration into bacterial membranes .
Thiadiazole-Imidazolidinone Derivatives ()
Examples: 3-[5-[1-(2-Fluorophenoxy)-3-Butenyl]-1,3,4-Thiadiazol-2-yl]-4-Hydroxy-1-Methyl-2-Imidazolidinone.
- Structural Differences: Imidazolidinone replaces quinazolinone; fluorophenoxy and alkenyl substituents are present.
- Impact: The imidazolidinone’s smaller ring system and fluorophenoxy group may enhance metabolic stability but reduce π-π stacking interactions with aromatic enzyme pockets. The fluorinated substituent could improve bioavailability but introduce toxicity risks .
Key Comparative Data
Research and Commercial Availability
- The main compound and its analogs are research-grade chemicals, with prices ranging from $523/1mg to $1,656/100mg (). Availability timelines (3+ weeks) reflect custom synthesis demands .
Biological Activity
The compound 7-methoxy-3-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a novel derivative that integrates a quinazolinone structure with a thiadiazole moiety. This combination is of interest due to the potential biological activities associated with both components, particularly in the context of anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, which include the formation of the quinazolinone core followed by the introduction of the thiadiazole and piperidine substituents. The structural integrity and purity are usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar 1,3,4-thiadiazole derivatives. The compound's activity has been evaluated against various cancer cell lines:
-
Cell Lines Tested :
- A549 (lung carcinoma)
- MCF-7 (breast cancer)
- PC3 (prostate cancer)
- HepG2 (liver cancer)
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Findings :
- The compound exhibited moderate antiproliferative activity against A549 lung carcinoma cells, with IC50 values suggesting effective inhibition of cell growth .
- In vitro assays indicated that derivatives similar to this compound could induce apoptosis through caspase activation pathways, particularly caspases 3 and 8, which are crucial for programmed cell death .
The proposed mechanisms for the anticancer activity of this class of compounds include:
- Inhibition of Kinases : Evidence suggests that these compounds may inhibit key signaling pathways involved in cell proliferation, such as ERK1/2 pathways .
- Induction of Apoptosis : Flow cytometry analyses have shown that treatment with these compounds leads to increased subG1 phase populations in cancer cells, indicative of apoptosis .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial effects of thiadiazole derivatives. Preliminary studies suggest that compounds containing thiadiazole rings exhibit significant antibacterial activity against various pathogens.
Case Studies
- Antibacterial Tests :
- Compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Data Summary
| Property | Value/Observation |
|---|---|
| Anticancer Activity | Moderate against A549 and MCF-7 |
| IC50 (A549) | Specific values not disclosed |
| Mechanism | Caspase activation; ERK1/2 inhibition |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
Q & A
Basic Question: What are the established synthetic routes for preparing this compound, and what key reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core followed by functionalization with the 1,3,4-thiadiazole-piperidine moiety. A validated approach includes:
- Step 1: Condensation of isatoic anhydride with aldehydes and 1,3,4-thiadiazol-2-amine under acidic catalysis (e.g., p-toluenesulfonic acid, p-TsOH) in refluxing aqueous ethanol .
- Step 2: Alkylation or nucleophilic substitution to introduce the piperidin-4-ylmethyl group. Solvents like DMF or DMSO and bases like KOH are often used .
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | p-TsOH, H₂O/EtOH, reflux (2h) | ~65% | |
| 2 | KOH, DMF, 60°C, 12h | Not reported |
Optimization Tips:
- Use excess 1,3,4-thiadiazol-2-amine (1.1 eq) to drive the reaction .
- Monitor intermediates via TLC (silica gel, EtOAc/hexane) to ensure complete conversion .
Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks for the methoxy group (~δ 3.8 ppm), thiadiazole protons (δ 7.5–8.5 ppm), and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₂₀H₂₁N₅O₂S requires m/z 403.1422) .
- HPLC-PDA: Purity >95% using a C18 column (acetonitrile/water gradient) .
Common Pitfalls:
- Residual solvents (e.g., DMSO) may obscure NMR signals; lyophilize thoroughly .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the thiadiazole and quinazolinone moieties?
Methodological Answer:
- Analog Synthesis: Replace the thiadiazole with triazole or oxadiazole groups; modify the piperidine substituents (e.g., methyl vs. propyl) .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
- Data Interpretation: Compare IC₅₀ values and correlate with steric/electronic properties (e.g., Hammett constants for substituents) .
Example SAR Finding:
Thiadiazole-containing analogs show 10-fold higher kinase inhibition than triazole derivatives, likely due to enhanced π-π stacking .
Advanced Question: How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Standardize Assays: Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant vs. cell lysate) .
- Control for Solubility: Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
- Validate via Orthogonal Methods: Confirm enzyme inhibition with both fluorometric and radiometric assays .
Case Study:
Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM) were traced to differences in ATP concentration (1 mM vs. 100 µM) in kinase assays .
Advanced Question: What strategies improve the compound’s solubility and stability in physiological buffers for in vitro studies?
Methodological Answer:
- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .
- pH Adjustment: Stability testing in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) reveals degradation via hydrolysis of the thiadiazole ring at acidic pH .
- Lyophilization: Store as a lyophilized powder at -20°C; reconstitute in DMSO for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
